molecular formula C9H17NO B2921950 Decahydroquinolin-8-ol CAS No. 32258-81-4

Decahydroquinolin-8-ol

Cat. No.: B2921950
CAS No.: 32258-81-4
M. Wt: 155.241
InChI Key: IZABKRWAAOTCOW-UHFFFAOYSA-N
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Description

Decahydroquinolin-8-ol is a bicyclic organic compound that belongs to the class of quinolines It is characterized by a quinoline core structure that is fully hydrogenated, with a hydroxyl group attached to the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydroquinolin-8-ol typically involves the hydrogenation of quinolin-8-ol. One common method is the catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature conditions. Another approach involves the reduction of quinolin-8-ol using sodium borohydride in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound often employs continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient hydrogenation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Decahydroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolin-8-one derivatives, fully saturated quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Decahydroquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and antiviral agents.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of decahydroquinolin-8-ol and its derivatives involves interactions with various molecular targets. For instance, in medicinal applications, it can act as a chelating agent, binding to metal ions and disrupting essential biological processes in pathogens. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fully hydrogenated structure combined with the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Decahydroquinolin-8-ol is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of the quinoline family, characterized by a bicyclic structure containing nitrogen. The compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including cyclization reactions and functional group modifications. Recent advancements have focused on optimizing synthetic routes to enhance yield and selectivity. For instance, an asymmetric epoxidation followed by intramolecular Diels-Alder reactions has been reported as an effective method for synthesizing related compounds, which may serve as precursors to decahydroquinolin derivatives .

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

  • Studies have shown that compounds related to this compound possess significant antimicrobial properties against various pathogens. For example, derivatives have been tested against bacterial strains and fungi, demonstrating efficacy comparable to established antimicrobial agents .

2. Anticancer Properties

  • Research indicates that decahydroquinolin derivatives can inhibit the proliferation of cancer cell lines. In vitro studies have highlighted their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

  • The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Its ability to chelate metal ions may play a role in mitigating oxidative stress associated with conditions like Alzheimer's disease .

4. Antiviral Activity

  • Recent studies have explored the antiviral potential of decahydroquinolin derivatives against viruses such as dengue and potentially SARS-CoV-2. The structure-activity relationship (SAR) analyses suggest that modifications can enhance antiviral efficacy, indicating promise for future drug development .

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

Study Focus Findings
Study 1 Antimicrobial ActivityIdentified significant inhibition against Staphylococcus aureus and Candida albicans.
Study 2 Anticancer ActivityShowed IC50 values in the micromolar range for various cancer cell lines; mechanisms include apoptosis.
Study 3 Neuroprotective EffectsDemonstrated reduced oxidative stress markers in neuronal cultures treated with derivatives.
Study 4 Antiviral ActivityFound enhanced activity against dengue virus with specific structural modifications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more potent derivatives of this compound. Modifications at specific positions on the quinoline ring can significantly influence biological activity. For instance, increasing lipophilicity has been correlated with improved antiviral effects .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZABKRWAAOTCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCNC2C(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32258-81-4
Record name decahydroquinolin-8-ol
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